1,3-BIS(4-CHLOROBENZYL)-5-MORPHOLINO-6-NITRO-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE
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Overview
Description
1,3-BIS(4-CHLOROBENZYL)-5-MORPHOLINO-6-NITRO-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE is a synthetic compound with potential applications in medicinal chemistry. It is characterized by its complex structure, which includes chlorobenzyl, morpholinyl, and nitro groups attached to a benzimidazole core.
Preparation Methods
The synthesis of 1,3-BIS(4-CHLOROBENZYL)-5-MORPHOLINO-6-NITRO-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzyl chloride, morpholine, and nitrobenzene derivatives.
Reaction Conditions: The key steps include nucleophilic substitution reactions, cyclization, and nitration. The reactions are often carried out under controlled temperatures and in the presence of catalysts or reagents like sodium hydride or potassium carbonate.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1,3-BIS(4-CHLOROBENZYL)-5-MORPHOLINO-6-NITRO-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Substitution: The chlorobenzyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they typically include various substituted benzimidazole derivatives.
Scientific Research Applications
1,3-BIS(4-CHLOROBENZYL)-5-MORPHOLINO-6-NITRO-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including tuberculosis and cancer.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,3-BIS(4-CHLOROBENZYL)-5-MORPHOLINO-6-NITRO-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways, such as DNA synthesis or cell division.
Pathways Involved: It may inhibit the activity of enzymes like topoisomerases or kinases, leading to the disruption of cellular processes and ultimately cell death.
Comparison with Similar Compounds
1,3-BIS(4-CHLOROBENZYL)-5-MORPHOLINO-6-NITRO-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE can be compared with other similar compounds:
Similar Compounds: Compounds like 1,3-bis(4-chlorobenzyl)-5-(piperidin-4-yl)-6-nitro-1,3-dihydro-2H-benzimidazol-2-one and 1,3-bis(4-chlorobenzyl)-5-(pyrrolidin-4-yl)-6-nitro-1,3-dihydro-2H-benzimidazol-2-one share structural similarities.
Uniqueness: The presence of the morpholinyl group in this compound may confer unique biological activities and chemical reactivity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C25H22Cl2N4O4 |
---|---|
Molecular Weight |
513.4g/mol |
IUPAC Name |
1,3-bis[(4-chlorophenyl)methyl]-5-morpholin-4-yl-6-nitrobenzimidazol-2-one |
InChI |
InChI=1S/C25H22Cl2N4O4/c26-19-5-1-17(2-6-19)15-29-22-13-21(28-9-11-35-12-10-28)24(31(33)34)14-23(22)30(25(29)32)16-18-3-7-20(27)8-4-18/h1-8,13-14H,9-12,15-16H2 |
InChI Key |
QPTMHROPVXESPD-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C=C3C(=C2)N(C(=O)N3CC4=CC=C(C=C4)Cl)CC5=CC=C(C=C5)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1COCCN1C2=C(C=C3C(=C2)N(C(=O)N3CC4=CC=C(C=C4)Cl)CC5=CC=C(C=C5)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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